4-Carboxy Tolbutamide-d9 4-Carboxy Tolbutamide-d9 4-Carboxy Tolbutamide D9 is a labelled impurity of Tolbutamide. Tolbutamide is a potassium channel blocker used for the treatment of type 2 diabetes.
Brand Name: Vulcanchem
CAS No.: 1184973-50-9
VCID: VC0196713
InChI: InChI=1S/C12H16N2O5S/c1-2-3-8-13-12(17)14-20(18,19)10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17)/i2D2,3D2,8D2
SMILES: CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Molecular Formula: C12H7D9N2O5S
Molecular Weight: 309.39

4-Carboxy Tolbutamide-d9

CAS No.: 1184973-50-9

Cat. No.: VC0196713

Molecular Formula: C12H7D9N2O5S

Molecular Weight: 309.39

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

4-Carboxy Tolbutamide-d9 - 1184973-50-9

CAS No. 1184973-50-9
Molecular Formula C12H7D9N2O5S
Molecular Weight 309.39
IUPAC Name 4-(1,1,2,2,3,3-hexadeuteriobutylcarbamoylsulfamoyl)benzoic acid
Standard InChI InChI=1S/C12H16N2O5S/c1-2-3-8-13-12(17)14-20(18,19)10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17)/i2D2,3D2,8D2
SMILES CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O

Chemical Identity and Structural Characteristics

4-Carboxy Tolbutamide-d9 is a deuterium-labeled analog of tolbutamide, featuring isotopic substitution at nine positions within the butyl side chain. The compound maintains the core sulfonylurea pharmacophore while incorporating the carboxylic acid functionality at the para position of the aromatic ring. This strategic modification enhances its utility in mass spectrometric applications while preserving the characteristic properties of the parent compound.

Nomenclature and Identification

The compound is formally identified by several scientific names, reflecting its structural characteristics:

ParameterDescription
Primary Name4-Carboxy Tolbutamide-d9
IUPAC Namemethyl 4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylcarbamoylsulfamoyl)benzoate
Alternative Names4-[[[(Butyl-d9-amino)carbonyl]amino]sulfonyl]-benzoic Acid; p-[(Butyl-d9-carbamoyl)sulfamoyl]-benzoic Acid; Tolbutamide-d9 Carboxylic Acid; 1-Butyl-d9-3-(p-carboxyphenyl)sulfonylurea
CAS Number1184973-50-9
Molecular FormulaC13H9D9N2O5S
Molecular Weight~332.45 g/mol (accounting for deuterium)

The compound's chemical identity is characterized by the incorporation of nine deuterium atoms replacing hydrogen in the butyl chain, which significantly alters its mass spectral properties without substantially changing its chemical behavior .

Structural Features and Properties

The structural architecture of 4-Carboxy Tolbutamide-d9 comprises several key functional groups that contribute to its chemical and biological properties:

  • A para-substituted benzoic acid core

  • A sulfonylurea linkage (-SO2-NH-CO-NH-)

  • A fully deuterated butyl chain (-CD2-CD2-CD2-CD3)

These structural elements confer specific physical properties that distinguish it from both tolbutamide and non-deuterated 4-carboxy tolbutamide derivatives.

Synthesis and Preparation Methods

The preparation of 4-Carboxy Tolbutamide-d9 requires specialized synthetic approaches to ensure complete deuterium incorporation while maintaining the structural integrity of the core molecule.

Synthetic Routes

Synthesis typically proceeds through several strategic steps, beginning with deuterium-labeled precursors:

  • Preparation of deuterated butylamine (butylamine-d9)

  • Formation of the sulfonylurea linkage through reaction with p-carboxyphenylsulfonyl chloride

  • Purification and isolation of the final compound

The critical challenge in this synthesis involves achieving complete deuterium incorporation while preventing hydrogen-deuterium exchange during the reaction sequence.

Industrial Production Considerations

Industrial-scale production requires careful control of reaction parameters to maintain isotopic purity. Key considerations include:

Production ParameterRequirement
Reaction EnvironmentAnhydrous conditions to prevent H/D exchange
Temperature ControlTypically maintained below 40°C to minimize side reactions
Solvent SelectionDeuterated solvents often employed to prevent isotopic dilution
Purification ProtocolSpecialized techniques to ensure isotopic and chemical purity

Chemical Reactivity Profile

4-Carboxy Tolbutamide-d9 exhibits distinctive reactivity patterns influenced by both its functional groups and deuterium labeling.

Hydrolysis Reactions

The compound undergoes hydrolysis reactions that are critical to its metabolic fate:

The ethyl ester derivative (4-Carboxy Tolbutamide-d9 Ethyl Ester) undergoes hydrolysis under both basic and acidic conditions, forming the corresponding carboxylic acid. This reaction plays a key role in the metabolic processing of tolbutamide derivatives, where hepatic enzymes convert ester forms to active carboxylated metabolites.

Oxidation and Reduction Pathways

The compound's structure enables several oxidation and reduction pathways:

Reaction TypeConditionsProductsSignificance
Aromatic Methyl OxidationCYP450 enzymes4-Carboxy Tolbutamide-d9Primary metabolic pathway
Side-Chain Oxidationβ-oxidation enzymesShortened chain derivativesSecondary metabolic pathway (slowed by deuteration)
Sulfonylurea ReductionStrong reducing agentsAminobenzoic acid derivativesChemical degradation pathway

Notably, the presence of deuterium atoms significantly slows oxidative processes involving the labeled positions, creating a kinetic isotope effect that can be leveraged in pharmacokinetic studies.

Deuterium-Specific Effects

The deuterium labeling introduces significant kinetic isotope effects that alter the compound's chemical behavior:

  • Increased metabolic stability due to stronger C-D bonds compared to C-H bonds

  • Reduced rates of CYP450-mediated oxidation at deuterated positions

  • Kinetic isotope effects (KIEs) of 2–5 observed in hydrolysis studies

  • Altered fragmentation patterns in mass spectrometric analysis

These effects make 4-Carboxy Tolbutamide-d9 particularly valuable for metabolite tracking and pharmacokinetic studies.

Analytical Applications

The compound finds extensive use in analytical chemistry and pharmaceutical research.

Chromatographic and Spectroscopic Characterization

4-Carboxy Tolbutamide-d9 can be characterized using various analytical techniques:

Analytical TechniqueApplicationKey Parameters
LC-MS/MSQuantification in biological matricesDistinctive m/z values due to deuteration
NMR SpectroscopyStructural confirmationAbsence of proton signals at deuterated positions
FT-IRFunctional group identificationC=O stretching (~1694 cm−1); C-D stretching (2100–2200 cm−1)
Chiral ChromatographyEnantiomeric separationTemperature-dependent enantioselectivity

These analytical approaches are essential for confirming the identity, purity, and isotopic integrity of the compound.

Use as Reference Standard

As a reference standard, 4-Carboxy Tolbutamide-d9 serves several critical functions:

  • Internal standard for quantification of tolbutamide metabolites

  • Validation of analytical methods for sulfonylurea drugs

  • Quality control reference for pharmaceutical manufacturing

  • Tracer compound for metabolic studies

The compound's deuterium labeling enables clear differentiation from endogenous compounds and non-labeled analogs in complex biological matrices .

Biological Activity and Mechanism of Action

While primarily used as an analytical tool, 4-Carboxy Tolbutamide-d9 shares mechanistic similarities with its parent compound tolbutamide.

Pharmacodynamic Properties

The mechanism of action mirrors that of tolbutamide, involving:

  • Binding to sulfonylurea receptors (SUR1) on pancreatic beta cells

  • Inhibition of ATP-sensitive potassium channels

  • Membrane depolarization leading to calcium influx

  • Stimulation of insulin release

Pharmacokinetic Considerations

The deuterium labeling significantly alters the pharmacokinetic profile:

Pharmacokinetic ParameterEffect of DeuterationMechanism
Metabolic StabilityIncreasedStronger C-D bonds resist enzymatic cleavage
Half-lifeProlongedReduced rate of oxidative metabolism
BioavailabilityPotentially increasedSlowed first-pass metabolism
DistributionSimilar to non-deuterated analogMinimal effect on physical properties

These pharmacokinetic alterations make deuterated compounds increasingly valuable in drug development.

Research Applications in Metabolism Studies

4-Carboxy Tolbutamide-d9 plays a crucial role in understanding the metabolic fate of sulfonylurea drugs.

Metabolic Pathway Elucidation

The compound enables precise tracking of metabolic transformations:

  • Identification of primary and secondary metabolites

  • Quantification of metabolic rates and enzyme kinetics

  • Differentiation between multiple metabolic pathways

  • Assessment of inter-individual variability in drug metabolism

The deuterium labeling provides a distinctive mass signature that facilitates the identification of metabolites even in complex biological matrices.

Drug-Drug Interaction Studies

4-Carboxy Tolbutamide-d9 serves as a valuable tool in drug interaction research:

Interaction TypeStudy ApplicationSignificance
CYP2C9 InhibitionCompetitive enzyme assaysAssessment of drug-drug interaction potential
Esterase InhibitionHydrolysis pathway studiesUnderstanding of metabolic activation
Transporter InteractionsCellular uptake modelsEvaluation of distribution mechanisms

These applications contribute to a more comprehensive understanding of pharmacokinetic drug interactions involving sulfonylurea compounds.

Comparison with Similar Compounds

4-Carboxy Tolbutamide-d9 exists within a family of related compounds with distinctive properties.

Structural Analogs

Several structural relatives offer comparative insights:

CompoundStructural DifferencePrimary Application
TolbutamideLacks carboxyl group; non-deuteratedAntidiabetic therapeutic
4-Carboxy TolbutamideIdentical structure but non-deuteratedMetabolite identification
4-Hydroxy TolbutamideHydroxyl instead of carboxyl groupPrimary metabolite
ChlorpropamideChloro-substituted propyl derivativeLonger-acting antidiabetic

The structural variations among these compounds reveal structure-activity relationships important for drug development.

Deuterated Analogs

Deuteration strategy influences the compound's utility:

  • Partially deuterated analogs provide position-specific metabolic information

  • Fully deuterated analogs maximize kinetic isotope effects

  • Selectively deuterated analogs can target specific metabolic pathways

The strategic use of deuterium labeling has become increasingly important in pharmaceutical research and development.

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